molecular formula C20H22N4OS B12130139 2-(1,3-benzothiazol-2-yl)-N-methyl-N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide

2-(1,3-benzothiazol-2-yl)-N-methyl-N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide

Cat. No.: B12130139
M. Wt: 366.5 g/mol
InChI Key: HJCFSWLKPCZQIK-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-yl)-N-methyl-N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-N-methyl-N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with a suitable pyridine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a polar solvent like dimethylformamide (DMF). The intermediate product is then reacted with N-methylpiperidine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-yl)-N-methyl-N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or pyridine rings, facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-(1,3-benzothiazol-2-yl)-N-methyl-N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N-methyl-N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it has been studied for its potential to inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its multi-ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H22N4OS

Molecular Weight

366.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N-methyl-N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide

InChI

InChI=1S/C20H22N4OS/c1-23-12-9-14(10-13-23)24(2)20(25)15-6-5-11-21-18(15)19-22-16-7-3-4-8-17(16)26-19/h3-8,11,14H,9-10,12-13H2,1-2H3

InChI Key

HJCFSWLKPCZQIK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N(C)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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